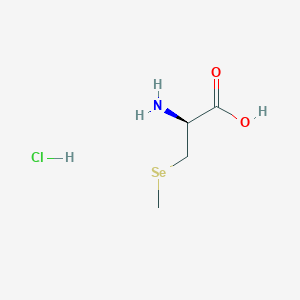

3-(Methylseleno)-D-Ala-OH.HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H10ClNO2Se |

|---|---|

Molecular Weight |

218.55 g/mol |

IUPAC Name |

(2S)-2-amino-3-methylselanylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C4H9NO2Se.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 |

InChI Key |

JMPVTFHGWJDSDV-AENDTGMFSA-N |

Isomeric SMILES |

C[Se]C[C@H](C(=O)O)N.Cl |

Canonical SMILES |

C[Se]CC(C(=O)O)N.Cl |

solubility |

>32.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Current Understanding of Selenoamino Acid Research Landscape

Selenoamino acids, organic forms of the essential trace element selenium, are at the forefront of biochemical and biomedical research. researchgate.net Unlike their inorganic counterparts (selenite and selenate), selenoamino acids such as selenomethionine (B1662878) (SeMet) and selenocysteine (B57510) (SeCys) are recognized for their higher bioavailability and distinct metabolic pathways. nih.govnih.gov The primary dietary sources of selenium for humans are plant and animal products, where it is typically found in the form of SeMet and Se-methylselenocysteine (MeSeCys). nih.gov

Current research highlights that the biological effects of selenium are highly dependent on its chemical form. nih.gov While SeMet can be non-specifically incorporated into proteins in place of methionine, SeCys is specifically incorporated into the active sites of selenoproteins, which play crucial roles in antioxidant defense, thyroid hormone metabolism, and immune function. nih.govencyclopedia.pub MeSeCys, on the other hand, is not incorporated into proteins, making it fully available for the synthesis of selenium-containing enzymes. hmdb.ca

The metabolism of these compounds is a key area of study. For instance, SeMet is metabolized via the transsulfuration pathway to produce SeCys, which can then be broken down by selenocysteine β-lyase to yield selenide, a key intermediate for selenoprotein synthesis. tandfonline.com This enzyme can also generate methylselenol from MeSeCys. tandfonline.com The intricate metabolism of selenoamino acids is increasingly being linked to various health outcomes, including roles in cancer prevention and therapy, as well as modulating immune responses within the tumor microenvironment. researchgate.netnih.gov

Recent investigations have also uncovered novel therapeutic potentials for selenoamino acids. For example, they have been identified as a new class of anti-tuberculosis compounds. wgtn.ac.nz The proposed mechanism involves the generation of reactive oxygen species that damage mycobacterial components. wgtn.ac.nz Furthermore, the interplay between selenoamino acid metabolism and epigenetics is an emerging field, with studies exploring how these compounds can modulate DNA methylation and histone modifications. tandfonline.com

Significance of 3 Methylseleno D Ala Oh.hcl Within Selenocompound Research

Development of Synthetic Pathways for Stereoselective Production

The controlled synthesis of a specific enantiomer of a chiral molecule is a cornerstone of modern organic chemistry. For this compound, the primary challenge lies in establishing the D-configuration at the α-carbon.

The most effective strategies for synthesizing enantiopure amino acids often begin with a readily available chiral precursor from the "chiral pool." For the synthesis of the D-enantiomer, D-serine is an ideal starting material.

A prominent and effective method involves the conversion of a protected D-serine derivative into a reactive intermediate, such as a β-lactone, followed by regioselective ring-opening. nih.gov This approach has been successfully utilized for the synthesis of related L-Se-methylselenocysteine. google.com The synthesis proceeds by first protecting the amine group of D-serine, typically with a tert-butoxycarbonyl (Boc) group. The protected N-Boc-D-serine is then cyclized to form the key intermediate, N-(tert-butoxycarbonyl)-D-serine β-lactone. nih.govgoogle.com

This strained four-membered ring is susceptible to nucleophilic attack. The crucial step for introducing the methylseleno moiety is the ring-opening of this β-lactone at the β-carbon position with a selenium-based nucleophile. Sodium methylselenide (NaSeCH₃) or methyl selenol (CH₃SeH) are suitable reagents for this transformation. google.com The nucleophilic attack proceeds with inversion of stereochemistry, but since the chiral center is not at the reaction site, the D-configuration of the α-carbon is preserved. The final step involves the removal of the Boc protecting group under acidic conditions, which also yields the hydrochloride salt of the final product, this compound. google.com

| Synthetic Step | Description | Key Reagents | Intermediate Product |

| Protection | Amine group protection of the starting material, D-serine. | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | N-Boc-D-serine |

| Cyclization | Formation of a reactive β-lactone ring. | Dialkyl diazodicarboxylate, Trialkylphosphine | N-(tert-butoxycarbonyl)-D-serine β-lactone |

| Ring-Opening | Nucleophilic addition of the methylseleno group. | Methyl selenol (CH₃SeH) or its salt | N-Boc-3-(methylseleno)-D-alanine |

| Deprotection | Removal of the Boc protecting group and salt formation. | Hydrochloric Acid (HCl) | This compound |

Achieving high yield and purity requires careful optimization of each reaction step. Factors such as the choice of solvent, catalyst, temperature, and reaction time are critical. researchgate.net For instance, in related syntheses involving the formation of ester or amide bonds, the choice of catalyst and solvent can dramatically influence the outcome.

In the context of the β-lactone ring-opening, the efficiency of the reaction can be influenced by the nature of the selenium nucleophile and the solvent used. The generation and stability of sodium methylselenide, for example, are critical for achieving a high yield.

The optimization process is often systematic, involving the variation of one parameter at a time while monitoring the reaction's progress via techniques like thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). researchgate.net

| Parameter | Variable | Potential Impact on Yield and Purity |

| Catalyst | Lewis acids (e.g., TiCl₄, B(C₆F₅)₃), Bases (e.g., DABCO) | Can increase reaction rate and selectivity. The wrong choice may lead to side products. researchgate.netnih.gov |

| Solvent | Aprotic (e.g., THF, DCM), Protic (e.g., Ethanol) | Affects solubility of reagents and can influence the nucleophilicity of the selenium reagent. |

| Temperature | -78°C to reflux | Controls reaction kinetics. Lower temperatures can enhance selectivity, while higher temperatures may be needed to overcome activation energy but can also lead to decomposition. scielo.br |

| Reaction Time | Minutes to hours | Insufficient time leads to incomplete reaction, while excessive time can result in the formation of degradation products. |

Application of High-Resolution Spectroscopic Techniques for Structural Confirmation

Once synthesized, the precise structure and absolute stereochemistry of this compound must be confirmed. This requires a combination of advanced spectroscopic methods.

NMR spectroscopy is an indispensable tool for elucidating the molecular structure by mapping the connectivity of atoms. For this compound, a combination of 1D (¹H, ¹³C, ⁷⁷Se) and 2D NMR experiments is employed for a complete and unambiguous assignment of all signals. wikipedia.org

¹H NMR provides information on the number and environment of protons. Key signals would include the α-proton, the β-protons of the alanine (B10760859) backbone, and the protons of the methylseleno group.

¹³C NMR identifies all carbon atoms, including the carboxyl carbon, the α-carbon, the β-carbon, and the methyl carbon.

⁷⁷Se NMR is particularly diagnostic, as selenium has a spin-½ isotope (⁷⁷Se) that is NMR active. The chemical shift of the ⁷⁷Se nucleus provides direct evidence of the chemical environment of the selenium atom. core.ac.uk

2D NMR Techniques , such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity. An HSQC spectrum would correlate the ¹H and ¹³C signals of directly bonded atoms, confirming, for example, the C-H bonds of the methyl group and the alanine backbone. A ¹H-⁷⁷Se HMQC experiment can be particularly powerful, directly correlating the methyl protons to the selenium atom, confirming the -Se-CH₃ linkage. core.ac.uk

| Nucleus | Assignment | Typical Chemical Shift (δ) ppm (approximate) | Key 2D Correlations |

| ¹H | α-CH | 3.5 - 4.5 | Correlates with α-C in ¹H-¹³C HSQC |

| ¹H | β-CH₂ | 3.0 - 3.5 | Correlates with β-C in ¹H-¹³C HSQC |

| ¹H | Se-CH₃ | 2.1 - 2.5 | Correlates with methyl C in ¹H-¹³C HSQC and with ⁷⁷Se in ¹H-⁷⁷Se HMQC |

| ¹³C | C=O | 170 - 180 | Shows HMBC correlation to α-H |

| ¹³C | α-C | 50 - 60 | Shows HSQC correlation to α-H |

| ¹³C | β-C | 30 - 40 | Shows HSQC correlation to β-H₂ |

| ¹³C | Se-CH₃ | 5 - 15 | Shows HSQC correlation to methyl protons |

| ⁷⁷Se | -Se- | 200 - 400 | Shows HMQC correlation to methyl protons |

Note: Chemical shifts are approximate and can vary based on solvent and pH.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is essential for confirming the elemental composition. chemrxiv.org

For this compound, HRMS analysis, typically using electrospray ionization (ESI), would yield a molecular ion [M+H]⁺ corresponding to the protonated free base, C₄H₁₀NO₂Se⁺. The high accuracy of the mass measurement allows for the differentiation between molecules with the same nominal mass but different elemental formulas.

A key feature in the mass spectrum of a selenium-containing compound is its characteristic isotopic pattern. core.ac.ukresearchgate.net Selenium has several naturally occurring isotopes, with the most abundant being ⁸⁰Se (49.6%), ⁷⁸Se (23.8%), and ⁷⁶Se (9.4%). This results in a distinctive cluster of peaks for the molecular ion and any selenium-containing fragments, which serves as an unmistakable signature for the presence of selenium in the molecule. researchgate.net

Fragmentation analysis (MS/MS) provides further structural confirmation. The molecular ion is fragmented, and the resulting daughter ions reveal information about the molecule's connectivity.

| Ion | Description | Approximate m/z (for ⁸⁰Se) |

| [M+H]⁺ | Molecular ion of the free base | 184 |

| [M+H - H₂O]⁺ | Loss of water | 166 |

| [M+H - COOH]⁺ | Loss of the carboxyl group (as formic acid) | 138 |

| [CH₃SeCH₂]⁺ | Fragment from cleavage at the α-β carbon bond | 109 |

While NMR and MS confirm the chemical structure and connectivity, they cannot differentiate between enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for confirming the absolute stereochemistry of the chiral center. rsc.orguniv-amu.fr

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers produce CD spectra that are mirror images of each other. The CD spectrum of this compound would be compared to that of its known L-enantiomer or to theoretical spectra generated by quantum-chemical calculations. mdpi.com

For an amino acid derivative, the key chromophore is typically the n→π* transition of the carboxyl group around 210-220 nm. The sign of the Cotton effect (positive or negative peak) in this region is characteristic of the stereochemistry at the α-carbon. For example, D-alanine exhibits a CD spectrum that is opposite in sign to that of L-alanine. researchgate.net By observing the sign of the Cotton effect for the synthesized compound and comparing it to established rules or reference compounds, the D-configuration can be unequivocally confirmed. mdpi.comresearchgate.net

Chromatographic Methods for Purity Assessment and Isolation

The rigorous analysis and purification of this compound, a synthetic selenoamino acid, rely on advanced chromatographic techniques. These methods are essential for ensuring high purity, which is critical for subsequent research and structural elucidation, and for isolating the compound from reaction mixtures and potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal tools employed for these purposes.

Preparative and Analytical High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of non-volatile compounds like this compound. The methodology is bifurcated into analytical and preparative scales, distinguished primarily by their objective, column dimensions, and the amount of sample processed. researchgate.netresearchgate.net

Analytical HPLC is utilized for the qualitative and quantitative assessment of a sample. metwarebio.com Its primary goal is to determine the purity of this compound by separating it from any starting materials, by-products, or degradation products. This is achieved using columns with small internal diameters (typically 2.1–4.6 mm) and low flow rates, which maximizes resolution and allows for the detection of trace-level impurities. researchgate.netmetwarebio.com For selenoamino acids, reversed-phase HPLC is a common mode of separation, often employing mobile phases such as methanol-water or acetonitrile-water mixtures. researchgate.net The identification and quantification of the compound are performed by a detector that measures the analyte as it elutes from the column. researchgate.net

Preparative HPLC is employed for the isolation and purification of the target compound in sufficient quantities for further use. researchgate.net This technique operates on the same principles as analytical HPLC but is scaled up to handle larger sample loads. researchgate.net It involves the use of wider columns (often >20 mm internal diameter), higher flow rates, and larger sample injection volumes. researchgate.net The objective is not just to separate the components of a mixture but to collect the purified fraction corresponding to this compound, ensuring high yield and purity (>98%). metwarebio.com While a variety of HPLC modes can be used, ion-pair reversed-phase chromatography coupled with a suitable detector is particularly effective for separating various selenoamino acids. core.ac.uk

The following table outlines the typical operational parameters that differentiate analytical and preparative HPLC.

| Parameter | Analytical HPLC | Preparative HPLC |

| Objective | Identification and Quantification | Isolation and Purification |

| Column I.D. (mm) | 2.1 - 4.6 | > 20 |

| Flow Rate (mL/min) | 0.2 - 2 | 100 - 1000 |

| Sample Size | µg - low mg range | mg - kg range |

| Particle Size (µm) | < 5 | > 10 |

| Primary Outcome | Chromatogram showing purity/content | Purified, collected compound |

This table is based on data from multiple sources. researchgate.netmetwarebio.com

Gas Chromatography (GC) Coupled with Specific Detectors (e.g., Atomic Emission Detection, Mass Spectrometry) for Trace Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. For non-volatile amino acids such as this compound, a chemical derivatization step is mandatory to increase their volatility, making them amenable to GC analysis. core.ac.ukumass.edu This process is crucial for trace-level analysis and speciation studies.

A common and effective derivatization method involves reaction with alkyl chloroformates, such as ethyl chloroformate (ECF) or methyl chloroformate (MCF), in an aqueous medium. umass.edunih.govnih.gov This reaction converts the polar amino and carboxyl groups into less polar, more volatile esters and carbamates, which can then be extracted into an organic solvent like chloroform (B151607) for injection into the GC system. umass.edu

The true analytical power of GC for this application lies in the use of highly sensitive and selective detectors, which are critical for identifying and quantifying trace amounts of selenium-containing compounds in complex matrices.

Mass Spectrometry (MS): GC-MS is a widely adopted technique that separates derivatized compounds in the gas chromatograph and subsequently fragments them in the mass spectrometer. nih.govnipne.ro The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound. It is used for both qualitative and quantitative analysis of selenoamino acids. nih.govnih.gov

Atomic Emission Detection (AED): GC-AED offers exceptional selectivity by detecting the atomic emission of specific elements. chromatographyonline.com As the derivatized compound elutes from the GC column, it enters a high-energy plasma that atomizes it and excites the atoms, causing them to emit light at characteristic wavelengths. srainstruments.com For this compound, the detector can be set to monitor the selenium emission line (e.g., 196.09 nm or 203.98 nm), providing a specific signal for selenium-containing compounds with minimal interference from other substances. rsc.org This makes GC-AED an invaluable tool for elemental speciation. chromatographyonline.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This hyphenated technique, GC-ICP-MS, offers extremely high sensitivity and element-specific detection. nih.gov After separation in the GC, the analyte is introduced into an argon plasma, which ionizes the atoms. The ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. This allows for the ultra-trace determination of specific selenium isotopes, providing excellent limits of detection (LODs). nih.gov

The table below summarizes key aspects of GC-based methods for the analysis of selenoamino acids.

| Technique | Derivatization Agent | Detector | Key Advantages | Representative LODs (ng Se/L) |

| GC-MS | Methyl Chloroformate (MCF) nih.gov | Mass Spectrometer | Provides structural information for identification. nipne.ro | N/A (sub-nmol range reported) nih.gov |

| GC-AED | Ethyl Chloroformate (ECF) umass.edu | Atomic Emission Detector | Highly selective for specific elements (e.g., Se, C, S); allows for compound-independent calibration. chromatographyonline.comrsc.org | Picogram-level sensitivity reported. srainstruments.com |

| GC-ICP-MS | Ethyl Chloroformate (ECF) nih.gov | Inductively Coupled Plasma MS | Extremely high sensitivity and isotopic analysis capability. nih.gov | Se-methyl-selenocysteine: 23, Selenomethionine (B1662878): 15 nih.gov |

Biochemical Transformations and Metabolic Fates of 3 Methylseleno D Ala Oh.hcl in Model Systems

Investigation of Biotransformation Pathways in Cellular and Acellular Models

The biotransformation of 3-(Methylseleno)-D-Ala-OH.HCl is anticipated to involve a series of enzymatic reactions that modify its structure and lead to its degradation or utilization in various cellular processes. These pathways are likely to be influenced by the presence of the methylseleno group and the D-configuration of the alanine (B10760859) backbone.

In model systems, this compound is likely metabolized by enzymes that act on selenoamino acids and D-amino acids. A key enzyme in the metabolism of the structurally similar L-isomer, Se-methylselenocysteine, is β-lyase, which cleaves the carbon-selenium bond to produce methylselenol and pyruvate. wikipedia.org It is plausible that a similar enzymatic activity could act on the D-isomer, leading to its degradation.

Another potential enzymatic modification involves D-amino acid oxidase, an enzyme known to oxidatively deaminate D-amino acids to their corresponding α-keto acids. In this case, this compound would be converted to β-methylselenopyruvate.

The degradation of the alanine backbone can also occur through transamination reactions catalyzed by D-amino acid aminotransferases, which would also yield β-methylselenopyruvate. nih.gov Subsequent metabolism of β-methylselenopyruvate could lead to various downstream products.

Table 1: Hypothetical Enzymatic Modifications of this compound and Potential Degradation Products

| Enzyme Class | Proposed Reaction | Potential Degradation Products |

| β-lyase | Cleavage of the C-Se bond | Methylselenol, Pyruvate, Ammonia |

| D-amino acid oxidase | Oxidative deamination | β-methylselenopyruvate, Ammonia, Hydrogen peroxide |

| D-amino acid aminotransferase | Transamination | β-methylselenopyruvate |

Methylation and demethylation are crucial processes in the metabolism of organoselenium compounds. The methyl group of this compound could potentially be a target for demethylation, a process that could yield selenocysteine (B57510). Conversely, further methylation of the selenium atom is a known pathway for the detoxification and excretion of selenium compounds. nih.gov

The initial metabolite, methylselenol, derived from the action of β-lyase, is a key intermediate that can be further methylated to form dimethylselenide and trimethylselenonium (B1202040) ion, which are excretory forms of selenium. nih.gov This suggests that methylation plays a significant role in the elimination of the selenium moiety from the body.

Assessment of Incorporation into Biological Macromolecules (e.g., Proteins, Peptides) in Model Systems

The incorporation of amino acids into proteins is highly specific for L-isomers, and therefore, the direct incorporation of this compound into proteins via ribosomal synthesis is highly unlikely. taylorandfrancis.com However, D-amino acids are known to be present in certain peptides, particularly in bacteria and some marine organisms, where they are incorporated through non-ribosomal peptide synthesis or by the action of peptide isomerases. wikipedia.org

While direct incorporation into proteins is not a probable fate, the selenium from this compound, once metabolized to a central selenium pool (e.g., as selenide), could be utilized for the synthesis of selenocysteine. This selenocysteine could then be incorporated into selenoproteins, which are essential for various cellular functions. sciencedaily.com

Table 2: Hypothetical Incorporation of Selenium from D- vs. L-Methylseleno-Alanine into Selenoproteins

| Compound | Direct Protein Incorporation (as amino acid) | Indirect Selenoprotein Incorporation (as Selenium source) |

| 3-(Methylseleno)-L -Ala-OH | Possible (in place of methionine) | Yes |

| 3-(Methylseleno)-D -Ala-OH.HCl | Unlikely | Yes (following metabolic conversion) |

Intracellular Localization and Compartmentalization Studies in Cellular Models

The intracellular fate of this compound would likely begin with its transport into the cell via amino acid transporters. nih.gov Once inside, its localization would depend on the subcellular distribution of the enzymes involved in its metabolism.

Given that D-amino acid oxidase is primarily a peroxisomal enzyme, a portion of the compound might be localized to peroxisomes for its initial breakdown. Other metabolic enzymes are located in the cytoplasm and mitochondria, suggesting that the compound and its metabolites could be distributed throughout these compartments. Studies on other selenium compounds have shown accumulation in the cytoplasm and mitochondria, where they can interact with various cellular components and influence redox homeostasis.

Excretion and Elimination Pathways in in vitro or Isolated Organ Systems

The elimination of selenium derived from this compound is expected to follow the established pathways for selenium excretion. As mentioned, the primary route of elimination for excess selenium is through methylation to form volatile dimethylselenide, which is exhaled, and the water-soluble trimethylselenonium ion, which is excreted in the urine. frontiersin.org

In vitro studies using isolated organ systems, such as liver slices or perfused kidneys, would likely demonstrate the conversion of this compound into these methylated excretory products. The alanine portion of the molecule, once cleaved, would enter the general pool of amino acids and be metabolized accordingly.

Table 3: Potential Excretory Metabolites of this compound

| Metabolite | Excretion Route |

| Dimethylselenide | Breath |

| Trimethylselenonium ion | Urine |

| Selenosugars | Urine |

Molecular and Cellular Mechanisms of Action of 3 Methylseleno D Ala Oh.hcl

Modulation of Cellular Redox Homeostasis

Methylselenium compounds are recognized for their ability to influence the delicate balance of cellular redox homeostasis, which is crucial for normal cell function. Disruptions in this equilibrium can lead to either protective antioxidant responses or pro-oxidant conditions that can trigger cell death.

Methylselenium compounds can modulate the levels of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen that play dual roles as signaling molecules and mediators of cellular damage. nih.govnih.gov The pro-oxidant activity of selenium compounds is thought to be a key mechanism in their anticancer effects. mdpi.com This activity can involve the catalysis of the oxidation of crucial proteins and the promotion of DNA damage, ultimately triggering apoptosis. mdpi.com For instance, in mycobacterial cells, activated methylselenium is reduced by enzymes involved in oxidative defense, leading to the generation of damaging reactive oxygen radical products. wgtn.ac.nz This process can create a cycle where reduced methylselenol is re-oxidized, continuously producing ROS within the cell. wgtn.ac.nz

Conversely, selenium is a vital component of selenoproteins, which are essential for antioxidant defense. mdpi.commdpi.com These include enzymes like glutathione (B108866) peroxidases and thioredoxin reductases that are central to maintaining cellular redox balance. mdpi.comnih.gov Therefore, depending on the cellular context and the concentration of the selenium compound, it can either contribute to ROS generation or enhance the cell's capacity to scavenge these reactive species.

The glutathione and thioredoxin systems are two major antioxidant pathways in cells that work to mitigate oxidative stress. nih.gov Selenium plays a critical role in the function of both systems as a component of the active site of key enzymes. nih.gov Glutathione peroxidases (GPxs) utilize glutathione (GSH) to reduce hydrogen peroxide and lipid hydroperoxides, thereby protecting cells from oxidative damage. nih.gov Similarly, thioredoxin reductases (TrxRs) are essential for maintaining the reduced state of thioredoxin, which in turn reduces other oxidized proteins. nih.gov

Given that methylselenium compounds can serve as a source of selenium, they have the potential to influence the activity of these antioxidant systems. An adequate supply of selenium is necessary for the synthesis and optimal function of these selenoenzymes. mdpi.com By supporting the function of GPxs and TrxRs, these compounds can contribute to the maintenance of a healthy redox state and protect cells from oxidative damage. However, it has also been shown that some selenium compounds can inhibit these enzymes under certain conditions, highlighting the complex nature of their interaction with cellular antioxidant systems. nih.gov

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that serves as a master regulator of the cellular antioxidant response. nih.govmdpi.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a wide array of antioxidant and cytoprotective genes. mdpi.com The activation of the Nrf2 signaling pathway is considered a potential therapeutic strategy for conditions associated with oxidative stress. nih.gov

Various compounds are known to activate the Nrf2 pathway, and this is often mediated through the modification of cysteine residues on Keap1, the protein that sequesters Nrf2 in the cytoplasm. nih.govmdpi.com While direct evidence for 3-(Methylseleno)-D-Ala-OH.HCl activating Nrf2 is not available, other selenium-containing compounds have been shown to modulate this pathway. The ability of methylselenium compounds to generate ROS can potentially trigger the activation of Nrf2 as a cellular defense mechanism. Prophylactic activation of Nrf2 has been shown to be effective in reducing cellular damage from oxidative stress in various models. nih.gov

Effects on Cell Cycle Progression and Apoptosis in Cellular Models

Methylselenium compounds have demonstrated significant effects on the regulation of cell cycle progression and the induction of apoptosis, or programmed cell death, in various cellular models, particularly in the context of cancer research.

Studies on methylseleninic acid (MSA), a precursor to methylselenol, have shown that it can induce a rapid arrest of cells in the G1 phase of the cell cycle. nih.gov This G1 arrest is associated with a reduction in the levels of cyclin D1, a key protein that drives progression through the G1 phase. nih.gov Furthermore, MSA treatment was found to decrease the activity of the cyclin D1-CDK4 complex, which is responsible for phosphorylating the retinoblastoma (Rb) protein, a critical step for cell cycle progression. nih.gov The consequence of this is an increase in the hypophosphorylated, active form of Rb, which binds to the transcription factor E2F-1 and prevents the expression of genes required for entry into the S phase. nih.gov Similarly, methylselenol has been shown to induce G1 cell cycle arrest in tumor cells. nih.gov

Table 1: Effects of Methylselenium Compounds on Cell Cycle Progression

| Compound | Cell Line | Effect | Key Molecular Changes |

|---|---|---|---|

| Methylseleninic Acid (MSA) | Mouse Mammary Epithelial (TM6) | G1 Arrest | Reduced cyclin D1 levels, decreased CDK4 activity, increased hypophosphorylated Rb. nih.gov |

| Methylselenol | HT1080 Tumor Cells | G1 Arrest | Downregulation of genes related to cell cycle progression. nih.gov |

Methylselenol and its precursors are potent inducers of apoptosis in various cancer cell lines. nih.govbohrium.com The induction of apoptosis is a key mechanism behind the anticancer properties of these compounds. mdpi.com This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. nih.govresearchgate.net

In human prostate cancer cells, methylselenol has been shown to lead to the cleavage of poly(ADP-ribose) polymerase (PARP) by caspases, a hallmark of apoptosis. nih.govbohrium.com This is accompanied by nucleosomal DNA fragmentation and characteristic morphological changes associated with apoptosis. nih.govbohrium.com The apoptotic effects of methylselenol have been linked to the inhibition of pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. mdpi.comnih.gov For example, methylselenol has been shown to inhibit the phosphorylation of Akt and ERK1/2, which are critical for cell survival and proliferation. nih.govbohrium.com

Table 2: Induction of Apoptosis by Methylselenium Compounds

| Compound | Cell Line | Key Apoptotic Events | Associated Signaling Pathways |

|---|---|---|---|

| Methylselenol | Human Prostate Cancer (DU145) | Caspase-mediated PARP cleavage, DNA fragmentation. nih.govbohrium.com | Inhibition of Akt and ERK1/2 phosphorylation. nih.govbohrium.com |

| Methylseleninic Acid (MSeA) | Human Umbilical Vein Endothelial Cells (HUVEC) | Caspase-dependent apoptosis. | Mediated by p38 MAPK pathway. nih.gov |

Regulation of Gene Expression and Protein Synthesis in Cellular Systems

Transcriptomic Profiling (e.g., RNA Sequencing, Microarray Analysis)

No studies were identified that have performed transcriptomic profiling, such as RNA sequencing or microarray analysis, to assess global changes in gene expression in any cellular system following exposure to this compound.

Proteomic Studies and Post-Translational Modifications

A thorough search yielded no proteomic studies that have investigated the effects of this compound on protein expression profiles or characterized any resultant post-translational modifications.

Modulation of Key Signaling Transducers and Transcription Factors

There is currently no available research documenting the impact of this compound on the activity or expression of key signaling transducers or transcription factors.

Interaction with Specific Enzymes and Receptors

Enzyme Inhibition or Activation Kinetics

No data exists in the public domain regarding the kinetic parameters of any enzyme inhibition or activation by this compound. Therefore, no data table on enzyme kinetics can be generated.

Receptor Binding Studies in Recombinant Systems

No receptor binding studies for this compound have been published. Consequently, information on its binding affinity, selectivity, or mechanism of action at any specific receptor is not available. A data table for receptor binding cannot be created.

Advanced Analytical Methodologies for Research on 3 Methylseleno D Ala Oh.hcl in Complex Biological Matrices

Development of Highly Sensitive and Specific Detection Methods

The accurate detection and quantification of 3-(Methylseleno)-D-Ala-OH.HCl and its metabolites in biological samples are foundational to understanding its biochemical behavior. The development of highly sensitive and specific methods is paramount, with mass spectrometry-based techniques serving as the cornerstone of modern bioanalysis in this field.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of non-volatile selenoamino acids like this compound. mdpi.comnih.gov The method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. LC separates the analyte from other components in the complex matrix based on its physicochemical properties. sciex.com Following separation, the analyte is ionized, typically using electrospray ionization (ESI), and subjected to MS/MS analysis. In this process, a specific parent ion corresponding to the analyte is selected, fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) approach provides excellent specificity and allows for quantification even at very low concentrations. nih.gov For instance, LC-MS/MS methods have been optimized to clearly separate selenoamino acid isomers, a critical capability when dealing with complex biological transformations. scielo.org.zamdpi.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is an alternative approach, particularly for volatile or semi-volatile selenium metabolites. For non-volatile compounds like selenoamino acids, a chemical derivatization step is required to increase their volatility and thermal stability. nih.gov This process converts the analyte into a form suitable for GC analysis. unl.edu Once volatilized, the compound is separated by GC and detected by MS/MS. GC-MS has been effectively used in metabolomic studies to identify a wide range of metabolites in biological samples. nih.gov The combination of GC with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) has also been utilized for the speciation of selenium metabolites in samples like urine and breath, demonstrating its utility in tracking the metabolic fate of selenium compounds. nih.govacs.org

| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |

|---|---|---|

| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile or derivatized analytes. |

| Sample Preparation | Often involves protein precipitation, liquid-liquid or solid-phase extraction. mdpi.com | Requires a derivatization step to increase volatility. unl.edu |

| Separation Principle | Based on analyte partitioning between a liquid mobile phase and a solid stationary phase. | Based on analyte partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Typical Analytes | Parent selenoamino acids (e.g., 3-(Methylseleno)-D-Ala-OH), larger metabolites. | Smaller, volatile metabolites (e.g., dimethylselenide) or derivatized amino acids. nih.gov |

| Key Advantage | Direct analysis of polar, non-volatile compounds without derivatization. helsinki.fi | High chromatographic resolution for complex mixtures of volatile compounds. |

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is an elemental analysis technique renowned for its exceptional sensitivity, capable of detecting elements at concentrations as low as parts-per-trillion. spectroscopyonline.com It is the method of choice for determining the total selenium content in a wide variety of biological materials. nih.gov In ICP-MS, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the selenium atoms. The resulting ions are then guided into a mass spectrometer, where they are separated by their mass-to-charge ratio. By monitoring selenium's specific isotopes (e.g., 77Se, 78Se, 82Se), interference from other elements can be minimized, ensuring accurate quantification. spectroscopyonline.com

For metabolic research, understanding the chemical form (speciation) of selenium is often more important than the total concentration. spectroscopyonline.comnih.gov By coupling a separation technique like High-Performance Liquid Chromatography (HPLC) to an ICP-MS detector (HPLC-ICP-MS), researchers can separate different selenium-containing species from a biological sample before elemental detection. researchgate.netrsc.org This hyphenated technique allows for the quantification of individual selenium compounds, such as the parent this compound and its various metabolites, providing critical insights into selenium metabolism and distribution. nih.govhelsinki.fi

Isotopic Tracing Techniques for Pathway Elucidation

Isotopic tracing is a powerful methodology for elucidating metabolic pathways and determining the biodistribution of compounds. By introducing an isotopically labeled version of this compound into a biological system, its journey and transformation can be tracked with high precision.

Stable isotopes are non-radioactive and can be safely used in a wide range of metabolic studies. Selenium has several stable isotopes, with 77Se being commonly used as a tracer. nih.gov A study might involve administering 77Se-labeled this compound to an organism. Subsequent analysis of biological samples (e.g., urine, blood, tissues) using techniques like HPLC-ICP-MS can then distinguish between the administered, labeled selenium (77Se) and the naturally occurring, endogenous selenium. nih.govacs.org This approach enables the unambiguous tracking of the absorption, distribution, metabolism, and excretion of the specific selenium compound administered, providing clear insights into its metabolic fate. nih.govjst.go.jp

| Isotope | Application | Analytical Technique | Key Findings |

|---|---|---|---|

| 76Se, 77Se, 82Se | Investigating metabolic differences between Selenomethionine (B1662878) and Methylselenocysteine in rats. nih.govacs.org | HPLC-ICP-MS, GC-ICP-MS | Demonstrated that Methylselenocysteine is more efficiently converted to key metabolites than Selenomethionine. nih.govacs.org |

| 77Se | Evaluating the metabolic pathway of selenite (B80905) and Selenomethionine in quails. nih.gov | ICP-MS | Showed that Selenomethionine was more rapidly incorporated into the body than selenite. nih.gov |

Radiotracer techniques utilize radioactive isotopes, such as 75Se, which emit detectable radiation. nih.gov The high sensitivity of radiation detection allows for the tracking of very small quantities of a labeled compound. nih.gov After administering 75Se-labeled this compound to a model organism, its distribution throughout the body can be monitored over time. nih.gov This can be done non-invasively using imaging techniques or by collecting various tissues and organs at different time points and measuring their radioactivity. consensus.app These studies provide quantitative data on which organs accumulate the compound, how quickly it is distributed, and the rates of its elimination, offering a comprehensive picture of its in vivo biodistribution. nih.govnih.gov

Bioanalytical Sample Preparation and Extraction Protocols

The success of any analytical method hinges on the quality of the sample preparation. The primary goals of sample preparation are to remove interfering components from the biological matrix, concentrate the analyte of interest, and present it in a form compatible with the analytical instrument. biotage.comijpsjournal.com

For the analysis of this compound in biological fluids like plasma or serum, a common first step is Protein Precipitation (PP) . youtube.com This involves adding an organic solvent (e.g., acetonitrile) or an acid to the sample, which denatures and precipitates the abundant proteins. ijpsjournal.com After centrifugation, the cleaner supernatant containing the analyte can be further processed or directly analyzed.

Liquid-Liquid Extraction (LLE) is a technique based on the differential solubility of the analyte in two immiscible liquids. The sample is mixed with an organic solvent, and the analyte partitions into the solvent phase, leaving many water-soluble interfering substances behind. biotage.com

Solid-Phase Extraction (SPE) offers a more selective and efficient cleanup. mdpi.com In SPE, the sample is passed through a cartridge containing a solid adsorbent material. The analyte is retained on the material while unwanted matrix components are washed away. The purified analyte is then eluted from the cartridge with a small volume of a different solvent. biotage.comijpsjournal.com The choice of adsorbent and solvents allows for highly specific purification protocols tailored to the chemical properties of selenoamino acids. These extraction techniques are critical for reducing matrix effects, which can suppress or enhance the analyte signal in mass spectrometry, thereby ensuring accurate and reliable quantification. mdpi.com

Matrix Effects and Sample Clean-up Strategies

The analysis of xenobiotics in biological samples is often complicated by the presence of endogenous components, collectively known as the matrix. These components can interfere with the analytical signal of the target analyte, leading to either suppression or enhancement, a phenomenon referred to as the matrix effect. For a selenoamino acid like this compound, common interfering substances in biological fluids include salts, lipids, proteins, and other small molecules. nih.govresearchgate.net

Matrix effects can significantly impact the accuracy, precision, and sensitivity of an analytical method. nih.gov Therefore, effective sample clean-up is a critical step to minimize these interferences before instrumental analysis. The primary goals of sample preparation are to remove interfering components, concentrate the analyte of interest, and ensure the compatibility of the sample with the analytical instrument. rsc.orgbiopharminternational.com

Several sample clean-up strategies can be employed for the analysis of this compound in biological matrices. The choice of method depends on the nature of the matrix, the concentration of the analyte, and the analytical technique being used.

Common Sample Clean-up Techniques:

Protein Precipitation (PPT): This is a simple and rapid method for removing proteins from biological samples. It involves adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample, which causes the proteins to denature and precipitate. After centrifugation, the supernatant containing the analyte can be directly injected or further processed. While straightforward, PPT may not remove other interfering substances like phospholipids, which can cause significant matrix effects in LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE): LLE is a technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. biopharminternational.com By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase, this compound can be selectively extracted, leaving many interfering substances behind. biopharminternational.com This method can provide a cleaner extract than PPT and also offers the potential for sample concentration. biopharminternational.com

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile sample preparation technique that utilizes a solid sorbent to isolate the analyte from the matrix. biopharminternational.com The selection of the sorbent (e.g., reversed-phase, ion-exchange, mixed-mode) is crucial for achieving optimal separation. A typical SPE procedure involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest with a suitable solvent. biopharminternational.com SPE can provide excellent sample clean-up and high recovery rates for selenoamino acids. researchgate.net

The following table summarizes the key features of these common sample clean-up strategies:

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Protein denaturation and precipitation by organic solvents or acids. | Simple, fast, and inexpensive. | May not remove all interferences (e.g., phospholipids), leading to potential matrix effects. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Provides cleaner extracts than PPT; allows for sample concentration. | Can be labor-intensive, may require larger volumes of organic solvents, and can be prone to emulsion formation. biopharminternational.com |

| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by selective elution. | High selectivity and recovery; can effectively remove a wide range of interferences; amenable to automation. biopharminternational.com | Can be more time-consuming and expensive than PPT and LLE; requires method development to optimize sorbent and solvent selection. |

Recent advancements in sample preparation also include the development of more selective and efficient techniques like immunoaffinity chromatography and molecularly imprinted polymers (MIPs), which can offer even higher specificity for the target analyte.

Derivatization Techniques for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. nih.gov For this compound, which is a polar and non-volatile compound, derivatization can be particularly beneficial for enhancing its detection by certain analytical techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) with specific detectors. researchgate.netumass.edu

The primary objectives of derivatization in this context are:

To increase volatility: For GC analysis, the analyte must be volatile and thermally stable. Derivatization of the polar functional groups (carboxyl and amino groups) of this compound with reagents like alkylchloroformates can produce volatile esters suitable for GC separation. researchgate.net

To improve chromatographic separation: Derivatization can alter the polarity of the analyte, leading to better peak shape and resolution in both GC and HPLC.

To enhance detector response: By introducing a chromophore or fluorophore into the molecule, derivatization can significantly improve the sensitivity of UV-Vis or fluorescence detection in HPLC. asianpubs.org

Several derivatization reagents are commonly used for the analysis of amino acids and could be applied to this compound:

o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. asianpubs.org This pre-column derivatization technique is widely used for the sensitive determination of amino acids by HPLC with fluorescence detection. asianpubs.org

Alkylchloroformates: Reagents like ethyl chloroformate and methyl chloroformate react with both the amino and carboxyl groups of amino acids in an aqueous medium to form stable, volatile derivatives that are amenable to GC-MS analysis. researchgate.net

1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's Reagent): This reagent is used for the chiral derivatization of amino acids, allowing for the separation of D- and L-enantiomers by reversed-phase HPLC. This would be particularly relevant for distinguishing this compound from its L-enantiomer.

Dansyl Chloride: This reagent reacts with primary and secondary amines to produce fluorescent sulfonamide adducts, enhancing detection by fluorescence.

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction with high yield. It is also important to consider the stability of the resulting derivative.

The following table provides an overview of common derivatization reagents and their applications:

| Derivatization Reagent | Target Functional Group(s) | Analytical Technique | Advantages |

| o-Phthalaldehyde (OPA) | Primary amines | HPLC-Fluorescence | High sensitivity, rapid reaction at room temperature. asianpubs.org |

| Alkylchloroformates (e.g., Ethyl Chloroformate) | Amines, Carboxylic acids | GC-MS, GC-FID | Produces volatile and stable derivatives, suitable for GC analysis. researchgate.net |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) | Amines | HPLC-UV | Enables chiral separation of amino acid enantiomers. |

| Dansyl Chloride | Primary and secondary amines | HPLC-Fluorescence | Forms highly fluorescent derivatives, improving sensitivity. |

Structure Activity Relationship Studies and Derivatization of 3 Methylseleno D Ala Oh.hcl

Design and Synthesis of Structural Analogues for Mechanistic Probing

The design and synthesis of structural analogues of 3-(Methylseleno)-D-Ala-OH.HCl are pivotal for elucidating its mechanism of action. By modifying specific parts of the molecule, researchers can probe the importance of different structural features for its biological activity. A key strategy in designing analogues is to enhance stability and prevent certain metabolic pathways, thereby allowing for more precise mechanistic studies.

One notable example in the broader field of seleno-amino acid chemistry is the synthesis of α-methylselenocysteine ((αMe)Sec). nih.gov Selenocysteine (B57510) and its derivatives can be susceptible to β-syn elimination reactions after oxidation, which leads to the loss of the selenium atom and inactivation of the molecule. To overcome this, an analogue was designed where the α-hydrogen is replaced by a methyl group. This modification sterically hinders the elimination reaction, resulting in a more stable compound. nih.gov The synthesis of (αMe)Sec was achieved through the alkylation of an achiral methyl malonate with a selenium-containing alkylating agent, followed by enzymatic hydrolysis and a Curtius rearrangement to yield a protected form suitable for peptide synthesis. nih.gov This approach provides a valuable tool for studying the redox biochemistry of seleno-amino acids without the complication of selenium loss.

Another approach to designing analogues involves modifying the substituent on the selenium atom. For instance, a variety of Se-substituted selenocysteine derivatives have been synthesized to investigate their potential as prodrugs that can be selectively activated in specific tissues. acs.org These syntheses typically involve the reaction of β-chloroalanine with various substituted phenylselenol compounds or the reaction of selenocysteine with different alkyl and benzyl (B1604629) halides. acs.org Such analogues are instrumental in understanding how the nature of the group attached to the selenium atom influences the compound's interaction with biological targets, such as enzymes.

These synthetic strategies allow for the creation of a library of analogues that can be used to systematically probe the SAR of this compound, providing insights into the roles of the amino acid backbone, the selenium atom, and the methyl group in its biological effects.

Comparative Biological Activity Assessment of Stereoisomers (e.g., D- vs. L-forms) in Model Systems

The stereochemistry of a molecule is a critical determinant of its biological activity. In the case of amino acids and their derivatives, the difference between the D- and L-enantiomers can lead to significant variations in their pharmacological profiles, including their uptake, metabolism, and interaction with chiral biological macromolecules like enzymes and receptors.

While direct comparative studies on the biological activity of the D- versus L-forms of 3-(Methylseleno)-Ala-OH.HCl are not extensively detailed in the available literature, insights can be drawn from studies on related seleno-amino acids and other chiral compounds. For instance, in a study evaluating the antibacterial activity of N-phenoxyacetyl-X-alanine dipeptide analogues, the D,D-enantiomers were found to be more active than the corresponding L,L-isomers against certain strains of streptococci. nih.gov This highlights the importance of stereochemistry in determining biological efficacy.

Furthermore, research on other seleno-amino acids like selenomethionine (B1662878) (SeMet) and selenocystine (B224153) has shown that they can have different effects on the redox status of cancer cells. For example, in MCF-7 breast cancer cells, SeMet was found to increase the expression of antioxidant enzymes and reduce oxidative damage, whereas selenocystine increased the production of reactive oxygen species (ROS). mdpi.com This underscores the principle that even subtle differences in the structure of seleno-amino acids can lead to distinct biological outcomes.

The lack of specific comparative data for the D- and L-forms of 3-(Methylseleno)-Ala-OH.HCl represents a significant gap in the literature. Such studies would be invaluable for understanding its therapeutic potential and mechanism of action, as the biological fate and activity of each stereoisomer could be markedly different.

Table 1: Comparative in vitro Toxicity and Permeability of Seleno-compounds

| Compound | In Vitro Toxicity (Relative to Control) | Caco-2 Cell Permeability (Relative Efficiency) |

| Selenite (B80905) | Higher | Lower |

| Selenocystine | Higher | Lower |

| Selenomethionine | Lower | Higher |

| Se-methylselenocysteine | Lower | Higher |

This table is a qualitative summary based on findings from a comparative study of various seleno-compounds. nih.gov

Influence of Substituent Modifications on Cellular Responses

Modifying the substituents on the this compound scaffold is a key strategy to modulate its biological activity and to probe its interactions with cellular components. The nature of the substituent on the selenium atom, in particular, can significantly influence the compound's reactivity, metabolic fate, and ultimately its effect on cellular responses.

A study focused on the synthesis of novel Se-substituted selenocysteine derivatives as potential kidney-selective prodrugs provides significant insights into this aspect. acs.org The research involved the synthesis of eighteen different selenocysteine derivatives with varying aliphatic, benzylic, and aromatic substituents on the selenium atom. The primary goal was to evaluate how these modifications affected their processing by renal cysteine conjugate β-lyases, enzymes that could potentially activate these compounds to release biologically active selenols in the kidney. acs.org

The study found that the nature of the Se-substituent had a profound impact on the enzyme kinetics. The benzyl-substituted Se-conjugates were generally better substrates for the β-lyase compared to the phenyl- and alkyl-substituted analogues. acs.org This suggests that the steric and electronic properties of the substituent play a crucial role in the recognition and processing of these compounds by the target enzyme. The corresponding sulfur-containing cysteine S-conjugates were found to be very poor substrates, highlighting the unique reactivity conferred by the selenium atom. acs.org

These findings demonstrate that by systematically altering the substituent on the selenium atom, it is possible to fine-tune the biological activity of selenocysteine derivatives. This principle is directly applicable to this compound, where replacing the methyl group with other alkyl, aryl, or functionalized groups could lead to analogues with altered cellular uptake, metabolic stability, and target engagement. Such modifications could be used to enhance therapeutic efficacy or to develop probes for identifying the cellular targets of this class of compounds.

Table 2: Influence of Se-Substituent on the β-Elimination Reaction in Rat Renal Cytosol

| Se-Substituent Type | Substrate Efficiency for Cysteine Conjugate β-lyase |

| Benzyl-substituted | High |

| Phenyl-substituted | Moderate |

| Alkyl-substituted | Moderate |

| Cysteine S-conjugates (Sulfur analogue) | Very Low |

This table summarizes the general findings on the substrate efficiency of different classes of Se-substituted selenocysteine derivatives. acs.org

Future Directions and Emerging Research Avenues for 3 Methylseleno D Ala Oh.hcl

Exploration of Novel Biochemical Functions and Interactions

A primary avenue of future research will be to delineate the unique biochemical functions and molecular interactions of 3-(Methylseleno)-D-Ala-OH.HCl. While L-amino acids are the conventional building blocks of proteins, D-amino acids are now recognized as important signaling molecules in their own right, with roles in neurotransmission and immune regulation. nih.govfrontiersin.org Research into this compound could therefore reveal functions that are distinct from the established roles of L-selenocysteine and L-selenomethionine in selenoprotein synthesis.

Key research questions will revolve around its metabolic pathway. Is it a substrate for D-amino acid oxidase, leading to the production of methylselenopyruvate? Or does it interact with enzymes of the trans-sulfuration pathway, similar to its L-isomer? Understanding its metabolic fate is crucial to predicting its biological activity and potential downstream effects. Future studies should aim to identify specific protein and enzyme interactions, moving beyond the known selenium-related pathways to explore novel targets. This could unveil unique regulatory roles or signaling cascades influenced by this specific D-amino acid.

Illustrative Future Research Data: Comparative Enzyme Kinetics

| Enzyme | Substrate | Km (mM) - Hypothetical | Vmax (µmol/min/mg) - Hypothetical |

|---|---|---|---|

| D-Amino Acid Oxidase | This compound | 1.2 | 5.8 |

| D-Amino Acid Oxidase | D-Alanine (Control) | 0.8 | 12.5 |

| Methionine γ-lyase | This compound | > 50 (No significant activity) | Not Determined |

| Methionine γ-lyase | Se-(Methyl)-L-selenocysteine | 2.5 | 25.3 |

Integration of Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling offer powerful predictive tools to guide and accelerate experimental research on this compound. nimbios.orgnih.gov These in silico approaches can provide critical insights into the compound's structure-activity relationships, its interactions with biological targets, and its likely metabolic transformations.

Illustrative Future Research Data: Predicted Binding Affinities

| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) - Hypothetical | Key Interacting Residues (Predicted) |

|---|---|---|---|

| Human D-Amino Acid Oxidase | This compound | -6.5 | Arg283, Tyr228 |

| Human D-Amino Acid Oxidase | Se-(Methyl)-L-selenocysteine | -2.1 | (No stable binding predicted) |

| Selenoprotein P | This compound | -3.2 | (Weak, non-specific binding) |

| Selenoprotein P | L-Selenocysteine | -7.8 | His143, Cys150 |

Development of Advanced in vitro Models for Mechanistic Studies

To accurately probe the cellular and molecular mechanisms of this compound, future research must move beyond traditional 2D cell cultures towards more physiologically relevant advanced in vitro models. technologynetworks.com Three-dimensional (3D) organoids and organ-on-a-chip systems offer unparalleled opportunities to study the compound's effects in a context that more closely mimics human tissues. nih.govnih.govdrugtargetreview.com

For instance, liver organoids can be used to investigate its hepatic metabolism and potential effects on liver-specific functions. researchgate.netlabmanager.comrsc.org Intestinal organoid models will be crucial for studying its absorption and first-pass metabolism. researchgate.net Furthermore, multi-organ-on-a-chip platforms could be employed to study the interplay between different organs in the metabolism and distribution of this compound and its metabolites. nih.gov These advanced models will be instrumental in elucidating its mechanisms of action, identifying cell-type-specific responses, and providing a more accurate preclinical assessment of its biological activities. portlandpress.combiomere.com

Identification of Novel Biomarkers for Compound Activity in Research Settings

A critical component of future research will be the identification and validation of specific biomarkers to track the uptake, metabolism, and biological activity of this compound. While general biomarkers of selenium status, such as total selenium levels and the activity of selenoproteins like glutathione (B108866) peroxidase (GPx) and Selenoprotein P (SELENOP), provide a baseline, they may not be sensitive or specific enough to reflect the unique contributions of this D-enantiomer. mdpi.comnih.govresearchgate.netnih.gov

Emerging "omics" technologies, particularly metabolomics and proteomics, will be pivotal in this endeavor. nih.govesmed.orgbenthamscience.com Untargeted metabolomic profiling of plasma, urine, or cell lysates can reveal unique metabolic fingerprints associated with exposure to this compound. precedenceresearch.comyoutube.com This could lead to the discovery of novel, specific metabolites, such as methylated or glucuronidated forms of the compound, that can serve as direct biomarkers of its metabolism. Similarly, proteomic analyses could identify changes in protein expression that are specifically induced by the compound, offering insights into its mechanism of action and providing a panel of responsive protein biomarkers.

Illustrative Future Research Data: Potential Metabolomic Biomarkers in Urine

| Metabolite | Fold Change (vs. Control) - Hypothetical | p-value - Hypothetical | Putative Identification |

|---|---|---|---|

| Trimethylselenonium (B1202040) ion | 5.2 | < 0.001 | Excretory metabolite |

| Methylseleno-pyruvic acid | 8.9 | < 0.001 | Product of D-amino acid oxidase activity |

| This compound | 15.4 | < 0.001 | Unmetabolized compound |

| Selenosugar B | 1.3 | > 0.05 | Non-specific selenium metabolite |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.